3-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde
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Overview
Description
3-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde is an organic compound characterized by a benzaldehyde group substituted with a 2,2-difluorocyclopropylmethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2,2-difluorocyclopropylmethanol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: 3-((2,2-Difluorocyclopropyl)methoxy)benzoic acid.
Reduction: 3-((2,2-Difluorocyclopropyl)methoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.
Scientific Research Applications
3-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular components, disrupting normal cellular processes. For example, it could inhibit enzymes or interfere with cell membrane integrity, leading to antimicrobial effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzaldehyde: Similar structure but lacks the difluorocyclopropyl group.
2,2-Difluorocyclopropylmethanol: Contains the difluorocyclopropyl group but lacks the benzaldehyde moiety.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a methoxy and hydroxyl group on the benzaldehyde ring.
Uniqueness
3-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde is unique due to the presence of both the difluorocyclopropyl and methoxy groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C11H10F2O2 |
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Molecular Weight |
212.19 g/mol |
IUPAC Name |
3-[(2,2-difluorocyclopropyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C11H10F2O2/c12-11(13)5-9(11)7-15-10-3-1-2-8(4-10)6-14/h1-4,6,9H,5,7H2 |
InChI Key |
JIMRLLFZVJMGNI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)COC2=CC=CC(=C2)C=O |
Origin of Product |
United States |
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